N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-19(18-6-2-3-11-22-18)24-27(21(25)29)15-12-23-20(28)16-7-9-17(10-8-16)26-13-4-5-14-26/h2-11,13-14H,12,15H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZBJXULDYGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula : C19H19N7O2S
Molecular Weight : 409.47 g/mol
IUPAC Name : 4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(1H-pyrrol-1-yl)benzamide
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its structural components suggest interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the pyridine and triazole moieties is believed to enhance this activity through specific interactions with bacterial enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For example, studies on related compounds have demonstrated their ability to induce cell death in various cancer cell lines by activating apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in fungal cell wall synthesis and bacterial metabolism.
- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in microbial cells leading to cell death.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against a range of bacteria and fungi. For instance, studies show that certain triazole derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin and ciprofloxacin . The incorporation of pyridine and pyrrole moieties in the structure may enhance these properties due to their ability to interact with biological targets effectively.
Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been highlighted for their chemopreventive and chemotherapeutic effects against various cancer types . The specific structure of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide may contribute to its efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent studies suggest that triazole derivatives can serve as neuroprotectants due to their ability to modulate neurotransmitter systems and reduce oxidative stress . The unique structural features of this compound may allow it to cross the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases.
Fungicides and Herbicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds similar to this compound have shown promise as effective fungicides against plant pathogens . Their mechanism typically involves the inhibition of sterol biosynthesis in fungi.
Pesticidal Activity
Additionally, the incorporation of various heterocycles can enhance the pesticidal activity of triazole derivatives. This compound's potential use as a pesticide could be explored further through structure–activity relationship (SAR) studies to optimize its effectiveness against specific pests.
Polymer Chemistry
The unique chemical structure of this compound may also find applications in material science. Its ability to form stable complexes with metals could be utilized in developing new materials with enhanced properties such as conductivity or strength .
Comprehensive Data Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Comparable efficacy to gentamicin and ciprofloxacin |
| Anticancer properties | Induces apoptosis; inhibits tumor growth | |
| Neuroprotective effects | Modulates neurotransmitter systems | |
| Agricultural Chemistry | Fungicides | Effective against plant pathogens |
| Pesticides | Potential for enhanced pesticidal activity | |
| Material Science | Polymer chemistry | Stable metal complexes for improved material properties |
Case Study 1: Antibacterial Efficacy
A study evaluated several 1,2,4-triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to N-(2-(4-methyl...benzamide demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Case Study 2: Neuroprotective Potential
In vitro assays on neuronal cell lines showed that triazole derivatives could mitigate oxidative stress-induced damage. This suggests a potential therapeutic role in neurodegenerative disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Triazole Derivatives
Compounds with 1,2,4-triazole cores are widely studied for antimicrobial and anticancer activities. For example:
- 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (8): Replaces the pyridine-pyrrol-1-yl group with a thioxo-oxadiazole-pyrrolidinone system. This modification reduces aromaticity but introduces sulfur-based electrophilicity, which may enhance covalent binding to cysteine residues in enzymes .
- Methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (9) : Features an acetylhydrazine linker instead of the ethyl-triazole-pyridine chain. The acetyl group improves metabolic stability but may reduce cellular permeability due to increased polarity .
Pyrrolidinone-Benzamide Hybrids
- N’-(2-methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide (10b) : Shares the benzamide-pyrrolidine scaffold but incorporates methoxybenzylidene hydrazine groups. The absence of a triazole ring limits π-π interactions but introduces imine functionality for reversible Schiff base formation .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, structural analogues provide insights:
- Antibacterial Activity : Compound 8’s thioxo-oxadiazole group demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to thiol-reactive electrophilicity . The target compound’s pyridine-triazole system may exhibit broader-spectrum activity due to enhanced metal coordination (e.g., with bacterial metalloenzymes).
- Solubility : Pyridine and pyrrole groups in the target compound likely improve aqueous solubility compared to purely hydrophobic analogues like compound 10b.
- Stability : The triazole ring’s resistance to oxidative degradation contrasts with compound 10b’s hydrazine linkage, which is prone to hydrolysis .
Methodological Considerations
Structural Characterization
The SHELX program suite (e.g., SHELXL) is widely used for crystallographic refinement of similar heterocyclic compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships . For example, SHELXL’s robust handling of high-resolution data could resolve the target compound’s triazole-pyridine torsion angles, informing conformational analysis.
Computational Tools
Tools like Hit Dexter 2.0, which evaluates promiscuity risks of hit compounds, could assess the target compound’s likelihood of off-target binding—a common issue with polyheterocyclic structures .
Preparation Methods
Hydrazine-Formamide Condensation
The 1,2,4-triazole ring is synthesized via direct condensation of hydrazine hydrate and formamide under controlled conditions. Key parameters include:
- Molar ratio : 1:4 (hydrazine:formamide)
- Temperature : 160–180°C
- Reaction time : 6–8 hours
- Yield : 92–98% with 94–98% purity.
Mechanism :
$$
\text{Hydrazine} + \text{Formamide} \xrightarrow{\Delta} \text{1,2,4-Triazole} + \text{NH}3 + \text{H}2\text{O}
$$
This method avoids high-pressure ammonia and enables single-step synthesis.
Functionalization with Pyridine
The pyridin-2-yl group is introduced at the 3-position of the triazole via nucleophilic substitution or cyclocondensation. A representative protocol involves:
- Reactant : 2-Cyanopyridine or 2-aminopyridine.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Intermediate : 3-(Pyridin-2-yl)-1,2,4-triazol-5-one.
Example :
$$
\text{1,2,4-Triazole} + \text{2-Aminopyridine} \xrightarrow{\text{EtOH, H}^+} \text{3-(Pyridin-2-yl)-1,2,4-triazol-5-one}
$$
Alkylation to Introduce the Ethyl Spacer
Ethyl Bromide Alkylation
The ethyl group is appended to the triazole’s N1 position using ethyl bromide under basic conditions:
- Base : Potassium carbonate (K$$2$$CO$$3$$)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours.
- Yield : 70–85%.
Intermediate :
$$
\text{1-(2-Bromoethyl)-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole}
$$
Synthesis of 4-(1H-Pyrrol-1-yl)Benzoic Acid
Friedel-Crafts Acylation
The benzamide precursor is prepared via:
- Reactants : Pyrrole and 4-nitrobenzoyl chloride.
- Catalyst : Aluminum chloride (AlCl$$_3$$).
- Conditions : Dichloromethane, 0°C to room temperature.
- Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) converts the nitro group to an amine.
Intermediate :
$$
\text{4-(1H-Pyrrol-1-yl)benzoic acid}
$$
Amide Coupling
Carbodiimide-Mediated Coupling
The final step involves coupling the triazole-ethylamine intermediate with 4-(1H-pyrrol-1-yl)benzoic acid:
- Activation : Benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Conditions : Dichloromethane, room temperature, 24 hours.
- Yield : 60–75%.
Reaction Scheme :
$$
\text{Triazole-ethylamine} + \text{4-(1H-Pyrrol-1-yl)benzoic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Optimization and Analytical Data
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves constructing the triazolone, pyridine, and pyrrole moieties sequentially. Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl precursors to form the 1,2,4-triazol-5-one core .
- Coupling reactions (e.g., amide bond formation) under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) to attach the benzamide and pyrrole groups .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., triethylamine), and reaction time. Statistical analysis (ANOVA) identifies critical parameters .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm; triazolone carbonyl at ~170 ppm) to literature data .
- LC-MS : Confirm molecular weight (exact mass: ~435.45 g/mol) and detect impurities via fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase or receptor pockets (e.g., EGFR, PARP). Focus on interactions between the pyridine nitrogen and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å indicates strong binding) .
- SAR Analysis : Compare with analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify critical substituents (e.g., pyrrole group enhances solubility) .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Troubleshooting Framework :
- Assay Conditions : Validate cell line viability (e.g., MTT assays) and ensure consistent DMSO concentrations (<0.1% to avoid cytotoxicity) .
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to rule out rapid degradation .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. What strategies optimize regioselectivity in triazolone functionalization?
- Advanced Synthesis :
- Directed Metalation : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, XPhos ligand) to selectively modify the pyridine or triazolone positions .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during coupling steps .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
